
BMT-046091
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Overview
Description
BMT-046091 is a potent and selective radioligand developed to study the distribution and target engagement of Adaptor-Associated Kinase 1 (AAK1), a kinase implicated in neuropathic pain and endocytic pathways . It exhibits high selectivity for AAK1, with an IC50 of 2.8 nM, and has been instrumental in mapping AAK1 expression in rodent and primate central nervous systems . Its tritiated form ([<sup>3</sup>H]this compound) enables autoradiographic studies, revealing high AAK1 density in the forebrain and spinal cord . This compound has also been used to validate the therapeutic effects of other AAK1 inhibitors, such as LP-935509, by quantifying spinal cord occupancy rates .
Comparison with Similar Compounds
The following table summarizes key AAK1 inhibitors and their properties relative to BMT-046091:
Key Observations:
Potency vs. Selectivity :
- BMT-090605 (IC50 = 0.6 nM) is more potent than this compound but lacks its radioligand functionality .
- SGC-AAK1-1’s lower selectivity (IC50 = 270 nM) limits its utility in AAK1-specific studies .
Therapeutic Efficacy :
- Compound 27 demonstrates superior efficacy in neuropathic pain models, achieving near-complete pain reversal at 1 mg/kg .
- LP-935509 shows promise in translational research due to oral bioavailability and dose-dependent target engagement .
Functional Roles :
- This compound is primarily a research tool, whereas LP-935509 and Compound 27 are therapeutic candidates .
- This compound’s autoradiography data validated AAK1’s role in pain pathways, guiding the development of LP-935509 .
Safety Profiles :
- Compound 27 exhibits fewer motor side effects compared to gabapentin, a standard neuropathic pain therapy .
- This compound’s selectivity minimizes off-target effects in preclinical studies .
Research Implications
This compound has established AAK1 as a viable target for neuropathic pain, enabling the development of second-generation inhibitors like LP-935509 and Compound 25. Its radioligand properties provide a critical bridge between target validation and therapeutic optimization . Future studies should explore structural modifications to enhance this compound’s utility in live-cell imaging or its adaptation for clinical diagnostics.
Properties
CAS No. |
1551401-20-7 |
---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.39 |
IUPAC Name |
(S)-8-((2-Amino-4-methylpentyl)oxy)benzo[c][2,7]naphthyridin-5(6H)-one |
InChI |
InChI=1S/C18H21N3O2/c1-11(2)7-12(19)10-23-13-3-4-15-14-5-6-20-9-16(14)18(22)21-17(15)8-13/h3-6,8-9,11-12H,7,10,19H2,1-2H3,(H,21,22)/t12-/m0/s1 |
InChI Key |
ATCROYCGFZTPSQ-LBPRGKRZSA-N |
SMILES |
O=C1NC2=CC(OC[C@@H](N)CC(C)C)=CC=C2C3=CC=NC=C13 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMT046091; BMT 046091; BMT-046091 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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